Enhanced Lipophilicity (XLogP3 = 3.3) vs. N-Phenylsulfonyl and Carboxylic Acid Analogs
The target compound exhibits a PubChem-computed XLogP3 of 3.3, which is higher than the phenylsulfonyl analog Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate (CAS 425618-52-6, XLogP3 = 2.9) and the carboxylic acid analog N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 351494-91-2, XLogP3 = 3.0) [1]. The additional methyl group on the sulfonyl-attached phenyl ring (tosyl vs. benzenesulfonyl) contributes approximately +0.4 logP units, which corresponds to a ~2.5-fold increase in predicted octanol-water partition coefficient [1]. This differentiation may be relevant in assay systems where passive membrane permeability is a factor.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | CAS 425618-52-6: XLogP3 = 2.9; CAS 351494-91-2: XLogP3 = 3.0; CAS 2645-02-5: XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. phenylsulfonyl analog; +0.3 vs. carboxylic acid; +2.1 vs. NH-tosylglycinate |
| Conditions | PubChem-computed XLogP3 3.0 algorithm; all values from same computational method for internal consistency |
Why This Matters
A higher XLogP3 value suggests enhanced membrane partitioning potential, which may influence the compound's suitability in cell-based assays or as a building block for cell-permeable probes compared to more polar analogs.
- [1] PubChem. Computed Properties for CID 872743 (Target), CID 2890899 (Phenylsulfonyl analog), CID 802611 (Carboxylic acid analog), CID 562880 (NH analog). XLogP3-AA values. National Center for Biotechnology Information, 2025. View Source
